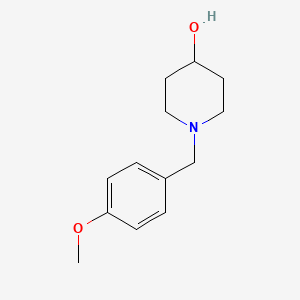

1-(4-甲氧基苄基)哌啶-4-醇

描述

1-(4-Methoxybenzyl)piperidin-4-OL is a chemical compound with the molecular formula C13H19NO2 . It has an average mass of 221.296 Da and a monoisotopic mass of 221.141586 Da .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives, including 1-(4-Methoxybenzyl)piperidin-4-OL, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1-(4-Methoxybenzyl)piperidin-4-OL consists of 13 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The structure is complex and requires advanced analytical techniques for characterization.Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Methoxybenzyl)piperidin-4-OL include its molecular formula (C13H19NO2), average mass (221.296 Da), and monoisotopic mass (221.141586 Da) .科学研究应用

药理学特性

1-(4-甲氧基苄基)哌啶-4-醇因其药理学特性而受到研究。研究表明,该化合物的衍生物,如硅类似物系列中的衍生物,具有高亲和力、选择性的 σ 配体,表明在中枢神经系统受体靶向中具有潜在应用 (Tacke 等人,2003)。

化学合成和改性

该化合物已用于各种化学合成工艺中。例如,其衍生物参与了与脂肪胺的反应,导致形成不同的化合物 (Blokhin 等人,1990)。此外,研究表明它用于氧化去除过程,如在使用硝酸铈(IV)二铵去除 2,5-哌嗪二酮上的 N-(4-甲氧基苄基)基团的研究中所示 (Yamaura 等人,1985)。

在寡核苷酸合成中的应用

1-(4-甲氧基苄基)哌啶-4-醇衍生物已用于寡核苷酸的合成。特别是 4-甲氧基苄基已被引入作为腺苷的 2'-羟基的新保护基,这是寡核苷酸合成中的重要步骤 (Takaku & Kamaike,1982)。

亲电氧化应用

该化合物已在亲电氧化过程中找到应用。例如,它已被用于聚噻吩的合成,其中其衍生物促进了醇有效氧化为醛 (Iragi 等人,1995)。

右美沙芬合成中的酶促氧化

它在右美沙芬中间体的不对称合成中发挥了关键作用,右美沙芬是一种广泛使用的止咳药。一种新型的环己胺氧化酶在此过程中有效地氧化了 1-(4-甲氧基苄基)哌啶-4-醇的衍生物 (Wu 等人,2020)。

未来方向

The future directions in the research of 1-(4-Methoxybenzyl)piperidin-4-OL and similar compounds could involve further exploration of their potential treatment of HIV and other diseases. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

作用机制

Target of Action

The primary target of 1-(4-Methoxybenzyl)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

1-(4-Methoxybenzyl)piperidin-4-OL interacts with the CCR5 receptor, acting as an antagonist . This means it blocks the receptor, preventing its normal function. Specifically, it inhibits the binding of HIV-1 to the CCR5 receptor, thereby preventing the virus from entering cells .

Biochemical Pathways

By blocking the CCR5 receptor, 1-(4-Methoxybenzyl)piperidin-4-OL disrupts the normal pathway of HIV-1 entry into cells . This has downstream effects on the replication of the virus, as it cannot infect new cells as easily.

Result of Action

The primary result of 1-(4-Methoxybenzyl)piperidin-4-OL’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, it prevents the virus from entering cells, thereby inhibiting the spread of the virus within the body .

生化分析

Biochemical Properties

1-(4-Methoxybenzyl)piperidin-4-OL has been evaluated for its antagonistic activities against the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays an essential role in the entry process of HIV-1 . The compound interacts with this receptor, potentially inhibiting the entry of HIV-1 into cells .

Cellular Effects

In the context of HIV-1 infection, 1-(4-Methoxybenzyl)piperidin-4-OL may influence cell function by interacting with the CCR5 receptor . This interaction could impact cell signaling pathways and gene expression related to the entry of HIV-1 .

Molecular Mechanism

The molecular mechanism of 1-(4-Methoxybenzyl)piperidin-4-OL involves a strong salt-bridge interaction with the CCR5 receptor . This interaction is believed to anchor the compound to the receptor, potentially inhibiting the entry of HIV-1 .

属性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-16-13-4-2-11(3-5-13)10-14-8-6-12(15)7-9-14/h2-5,12,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVMHMLNRGHKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272241 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21937-59-7 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21937-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S)-2-[(prop-2-en-1-yl)amino]cyclohexan-1-ol](/img/structure/B3406006.png)

![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B3406017.png)

![Ethyl phenyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B3406021.png)

![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B3406026.png)

![(NE)-N-[[2-(dimethylamino)phenyl]methylidene]hydroxylamine](/img/structure/B3406042.png)

![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride](/img/structure/B3406061.png)